4-phenyl-N-(1-propylpiperidin-4-yl)butanamide
Description
4-phenyl-N-(1-propylpiperidin-4-yl)butanamide is a synthetic compound that belongs to the class of fentanyl analogs. These compounds are known for their potent analgesic properties and are often used in scientific research to study pain management and opioid receptor interactions .
Properties
IUPAC Name |
4-phenyl-N-(1-propylpiperidin-4-yl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O/c1-2-13-20-14-11-17(12-15-20)19-18(21)10-6-9-16-7-4-3-5-8-16/h3-5,7-8,17H,2,6,9-15H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFRDJTKAKRDCFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCC(CC1)NC(=O)CCCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-phenyl-N-(1-propylpiperidin-4-yl)butanamide typically involves the reaction of 4-phenylbutanoyl chloride with 1-propyl-4-piperidone in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
4-phenyl-N-(1-propylpiperidin-4-yl)butanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, forming alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, leading to various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions include N-oxide derivatives, alcohol derivatives, and substituted piperidine derivatives .
Scientific Research Applications
4-phenyl-N-(1-propylpiperidin-4-yl)butanamide is widely used in scientific research for its potent analgesic properties. It is used to study:
Pain Management: As a potent analgesic, it is used to understand pain pathways and develop new pain management therapies.
Opioid Receptor Interactions: It helps in studying the interactions between opioids and their receptors, which is crucial for developing safer analgesics.
Pharmacokinetics and Metabolism: Research on its metabolic pathways helps in understanding the metabolism of fentanyl analogs and their potential for abuse.
Mechanism of Action
The compound exerts its effects by binding to the μ-opioid receptors in the central nervous system. This binding inhibits the release of neurotransmitters like substance P and glutamate, which are involved in pain transmission. The activation of μ-opioid receptors also leads to hyperpolarization of neurons, reducing their excitability and thus providing analgesic effects .
Comparison with Similar Compounds
4-phenyl-N-(1-propylpiperidin-4-yl)butanamide is similar to other fentanyl analogs such as:
Fentanyl: Known for its potent analgesic properties, but with a higher potential for abuse and overdose.
Carfentanil: Significantly more potent than fentanyl, used primarily in veterinary medicine.
Alfentanil: Shorter duration of action compared to fentanyl, used in anesthesia.
The uniqueness of this compound lies in its specific structural modifications, which may offer different pharmacokinetic properties and receptor binding affinities compared to other fentanyl analogs .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
